molecular formula C6H14Cl2N2O2 B6360852 (E)-2,6-diaminohex-4-enoic acid;dihydrochloride CAS No. 37637-19-7

(E)-2,6-diaminohex-4-enoic acid;dihydrochloride

Cat. No.: B6360852
CAS No.: 37637-19-7
M. Wt: 217.09 g/mol
InChI Key: VENITEMARMPYBQ-SEPHDYHBSA-N
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Description

(E)-2,6-Diaminohex-4-enoic acid; dihydrochloride is a chemical compound with a unique structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,6-diaminohex-4-enoic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the desired double bond and amino groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (E)-2,6-Diaminohex-4-enoic acid; dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-2,6-Diaminohex-4-enoic acid; dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme activity, protein interactions, and metabolic pathways.

    Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of (E)-2,6-diaminohex-4-enoic acid; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,6-Diaminohexanoic acid: This compound is similar in structure but lacks the double bond present in (E)-2,6-diaminohex-4-enoic acid.

    4-Aminohexanoic acid: Another similar compound, differing in the position and number of amino groups.

Uniqueness: (E)-2,6-Diaminohex-4-enoic acid; dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of features makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

(E)-2,6-diaminohex-4-enoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h1-2,5H,3-4,7-8H2,(H,9,10);2*1H/b2-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENITEMARMPYBQ-SEPHDYHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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